molecular formula C4H9NO3S B599387 3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide CAS No. 153631-34-6

3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide

Cat. No. B599387
M. Wt: 151.18
InChI Key: LVSWOPFLCVFGDQ-UHFFFAOYSA-N
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Description

3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide is a chemical compound with the CAS Number: 153631-34-6 . It has a molecular weight of 151.19 and its IUPAC name is 3-ethyl-1,2,3-oxathiazolidine 2,2-dioxide . It is in liquid form at room temperature .


Synthesis Analysis

The synthesis of 3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide and similar compounds has been described in the literature . The cyclic sulfamidate precursors were prepared from α-amino acids after four steps which include reduction, N-Boc protection, cyclisation, and cleavage .


Molecular Structure Analysis

The InChI code for 3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide is 1S/C4H9NO3S/c1-2-5-3-4-8-9(5,6)7/h2-4H2,1H3 . The InChI key is LVSWOPFLCVFGDQ-UHFFFAOYSA-N . The canonical SMILES structure is CCN1CCOS1(=O)=O .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 151.19 g/mol . It has a topological polar surface area of 55 Ų . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 151.03031432 g/mol . The compound has a complexity of 181 .

Scientific Research Applications

  • Anticonvulsant Activity : N-derivative-1,2,3-oxathiazolidine-4-one-2,2-dioxides, which are structurally related to 3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide, have been synthesized and tested for their anticonvulsant activity. These compounds have shown effectiveness in mice models for treating seizures, with some derivatives being significantly more potent than valproic acid, a well-known anticonvulsant (Pastore et al., 2013).

  • Biological Evaluation for Anticonvulsant Properties : Another study investigated a family of compounds with an oxathiazolidine-4-one-2,2-dioxide skeleton for their potential as new anticonvulsant drugs. These compounds displayed activity at lower doses and showed no signs of neurotoxicity (Sabatier et al., 2019).

  • Conformational Studies : The conformations of various 3-aryl-1,2,3-oxathiazolidine 2-oxides, closely related to 3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide, have been investigated using proton magnetic resonance spectroscopy. These studies are crucial for understanding the chemical behavior and potential applications of these compounds (Yamada et al., 1975).

  • Synthesis and Alkylation Reactions : Research has been conducted on synthesizing protected chiral and hindered cyclic sulfamidates (including oxathiazolidine-2,2-dioxides) and their use in alkylation reactions. These studies contribute to the development of versatile synthetic routes for compounds with potential pharmaceutical applications (Posakony et al., 2002).

  • Ring Transformation Studies : Investigations into the transformation of 1,2-thiazetidine 1,1-dioxides to trans-1,2,3-oxathiazolidine 2-oxides and cis-Aziridines have been carried out. These studies explore the chemistry of oxathiazolidine derivatives and their potential for creating new chemical entities (Kataoka & Iwama, 1995).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H301, H315, H319, H335 . The precautionary statements associated with the compound are P202, P261, P280 .

properties

IUPAC Name

3-ethyloxathiazolidine 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3S/c1-2-5-3-4-8-9(5,6)7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSWOPFLCVFGDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide

Citations

For This Compound
1
Citations
R Suzuki, D Nozawa, A Futamura… - Bioorganic & Medicinal …, 2015 - Elsevier
Orexins play an important role in sleep/wake regulation, and orexin receptor antagonists are a focus of novel therapy for the treatment of insomnia. We identified 27e (TASP0428980) as …
Number of citations: 19 www.sciencedirect.com

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